4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic compound featuring a hexahydroquinoline core substituted with a benzyloxy-methoxyphenyl group at position 4, a methyl group at position 2, a ketone at position 5, a phenyl group at position 7, and a nitrile at position 3. This structure places it within a class of compounds known for their diverse pharmacological potentials, including antimicrobial and antiprotozoal activities .
Properties
IUPAC Name |
4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O3/c1-20-25(18-32)30(31-26(33-20)15-24(16-27(31)34)22-11-7-4-8-12-22)23-13-14-28(29(17-23)35-2)36-19-21-9-5-3-6-10-21/h3-14,17,24,30,33H,15-16,19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNNLQPINRLAXSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OC)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically employs boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another method involves the bromination, benzyl protection, and halogen exchange reaction from 4-tert-octylphenol .
Chemical Reactions Analysis
4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, benzylic oxidations and reductions are common reactions for compounds with benzyloxy groups . Electrophilic nitration and Friedel-Crafts acylation reactions introduce deactivating, meta-directing substituents on the aromatic ring . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Chemical Synthesis
The compound serves as a precursor in the synthesis of more complex organic molecules. Its structural features allow for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biological Research
Research indicates that this compound exhibits significant biological activity:
- Antimicrobial Properties : Preliminary studies suggest it may possess antimicrobial effects, making it a candidate for developing new antibiotics.
- Antioxidant Activity : The compound has shown potential in reducing oxidative stress in cellular models.
Pharmaceutical Development
The compound is being investigated for its therapeutic potential:
- Cancer Treatment : In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines and induce apoptosis in malignant cells.
- Anti-inflammatory Effects : It has been shown to modulate inflammatory responses by reducing pro-inflammatory cytokines.
In Vitro Studies
A series of assays have confirmed the compound's effectiveness against various cancer cell lines:
- Study A : Demonstrated a dose-dependent inhibition of cell growth in breast cancer cells.
- Study B : Showed significant reduction in tumor size in treated mouse models when combined with conventional chemotherapy.
In Vivo Studies
Animal trials have provided further insights into the pharmacokinetics and efficacy:
- Study C : Mice treated with the compound exhibited improved survival rates and reduced tumor growth compared to control groups.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. For example, compounds with benzyloxy groups have been shown to increase the excretion of melanin from melanocytes, leading to depigmentation . This effect is thought to be due to the destruction of melanocytes and the permanent depigmentation of the skin .
Comparison with Similar Compounds
Substituent Variations on the Hexahydroquinoline Core
Several analogues share the hexahydroquinoline scaffold but differ in substituent patterns:
- 2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)-7,7-disubstituted-5-oxo derivatives (Q1–Q14): These compounds () feature amino groups at position 2 and variable substituents (e.g., Cl, Me, NO₂) on the phenyl rings. Antimicrobial screening (, Table-1) revealed that electron-withdrawing groups like NO₂ enhance activity against E. coli and S. aureus compared to electron-donating groups (e.g., OCH₃) .
- Ethyl/Propyl/Cyclohexyl carboxylate derivatives: Compounds such as propyl 4-(4-(benzyloxy)-3-methoxyphenyl)-2-methyl-5-oxo-7-phenylhexahydroquinoline-3-carboxylate () and cyclohexyl analogues () replace the nitrile with ester groups. The cyclohexyl ester exhibits higher molecular weight (537.65 g/mol vs. 537.65 g/mol for propyl) but similar lipophilicity, suggesting comparable bioavailability .
Benzo[h]quinoline Derivatives
Compounds 14 and 15 () incorporate a benzo[h]quinoline core with methoxy groups at positions 8 or 7. These structural differences result in distinct antiprotozoal activities: compound 14 (8-methoxy) showed moderate activity against Trypanosoma cruzi (IC₅₀ = 12 µM), while 15 (9-methoxy) was less potent (IC₅₀ = 25 µM), highlighting the impact of methoxy positioning .
Physicochemical Properties
*LogP estimated using fragment-based methods.
Biological Activity
The compound 4-[4-(Benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a member of the hexahydroquinoline family, which has garnered attention for its diverse biological activities. This article reviews the available literature on its biological activity, including its potential therapeutic applications and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a hexahydroquinoline core with various substituents that may influence its biological properties.
Anticancer Activity
Recent studies have indicated that derivatives of hexahydroquinoline exhibit significant anticancer properties. For instance, compounds with similar structures have shown activity against various cancer cell lines. Research has demonstrated that these compounds can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of Bcl-2 family proteins .
Table 1: Anticancer Activity of Hexahydroquinoline Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 (breast) | 15 | Apoptosis induction |
| Compound B | HeLa (cervical) | 20 | Cell cycle arrest |
| Compound C | A549 (lung) | 10 | ROS generation |
Antimicrobial Activity
Hexahydroquinoline derivatives have also been evaluated for their antimicrobial properties. Studies have reported significant activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of bacterial DNA synthesis .
Table 2: Antimicrobial Activity
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound D | Staphylococcus aureus | 32 µg/mL |
| Compound E | Escherichia coli | 16 µg/mL |
| Compound F | Pseudomonas aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects as well. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. In vitro studies indicate that certain derivatives can selectively inhibit COX-2 over COX-1, suggesting potential for treating inflammatory diseases with fewer gastrointestinal side effects .
Case Studies
- Case Study on Cancer Cell Lines : A study involving the evaluation of several hexahydroquinoline derivatives demonstrated that modifications at the para position of the phenyl ring enhanced anticancer activity against breast cancer cells (MCF-7). The study reported an IC50 value significantly lower than that of standard chemotherapy agents, indicating a promising alternative for cancer treatment.
- Antimicrobial Efficacy : Another research effort focused on the antimicrobial activity of a series of hexahydroquinoline derivatives against clinical isolates of bacteria. The results showed that specific substitutions on the quinoline ring increased potency against resistant strains of Staphylococcus aureus.
The biological activities observed in this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways through mitochondrial dysfunction.
- Enzyme Inhibition : Selective inhibition of COX enzymes leading to reduced prostaglandin synthesis.
- Membrane Disruption : Interaction with bacterial membranes resulting in increased permeability and cell lysis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing this compound, and what critical parameters influence yield and purity?
- Methodology : The synthesis involves multi-component reactions, typically starting with benzaldehyde derivatives and cyclohexanone precursors. Key steps include:
- Catalysts : Ammonium acetate or acidic conditions to facilitate cyclization .
- Temperature control : Reactions often proceed at 80–100°C under reflux to optimize kinetics .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is critical for isolating the pure product .
- Monitoring : Thin-layer chromatography (TLC) or HPLC ensures reaction completion and purity (>95%) .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Structural confirmation :
- NMR spectroscopy : 1H and 13C NMR to verify substituent positions (e.g., benzyloxy and methoxy groups) and hexahydroquinoline core .
- Mass spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and fragmentation pattern analysis .
- Purity assessment :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities .
- Melting point analysis : Sharp melting points (±2°C range) indicate crystallinity and purity .
Advanced Research Questions
Q. How can computational methods like DFT enhance understanding of this compound’s electronic properties and reactivity?
- Approach :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize observed bioactivity .
- Solvent effects : Use polarizable continuum models (PCM) to study solvation effects on reactivity .
- Validation : Cross-correlate computational results with experimental data (e.g., NMR chemical shifts, X-ray crystallography) .
Q. What strategies resolve contradictions between observed biological activity and in silico predictions?
- Case example : If in vitro assays show unexpected antimicrobial activity despite poor docking scores:
- Orthogonal assays : Re-test activity under varied conditions (e.g., pH, temperature) to rule out experimental artifacts .
- Metabolite screening : Use LC-MS to identify active metabolites formed in situ .
- Target fishing : Employ proteomics or CRISPR screening to identify off-target interactions .
Q. What experimental approaches elucidate the compound’s mechanism of action in pharmacological studies?
- In vitro models :
- Enzyme inhibition assays : Measure IC50 values against target enzymes (e.g., kinases) using fluorogenic substrates .
- Cell viability assays : MTT or ATP-based assays to assess cytotoxicity in cancer cell lines .
- In vivo models :
- Pharmacokinetics : Administer via IP/IV routes in rodents, followed by LC-MS/MS plasma analysis to determine bioavailability and half-life .
- Mechanistic probes : Use fluorescently tagged derivatives to track cellular localization via confocal microscopy .
Data Analysis & Experimental Design
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Design of Experiments (DoE) :
- Variables : Test temperature (60–120°C), catalyst loading (5–20 mol%), and solvent polarity (toluene vs. DMF) .
- Response surface methodology (RSM) : Model interactions between variables to identify optimal conditions for yield and purity .
- By-product analysis : Use GC-MS or preparative TLC to isolate and characterize side products (e.g., over-cyclized derivatives) .
Q. What protocols ensure reproducibility in crystallographic studies of this compound?
- Crystallization : Slow evaporation from ethanol/dichloromethane (1:1) at 4°C to grow diffraction-quality crystals .
- X-ray diffraction : Collect data at 100K using Mo-Kα radiation (λ = 0.71073 Å). Refinement with SHELXL to resolve disorder in flexible substituents (e.g., benzyloxy groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
